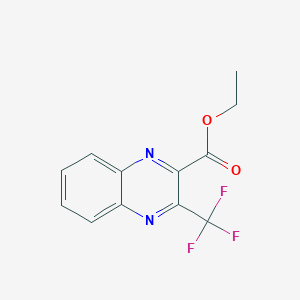

Ethyl 3-(trifluoromethyl)quinoxaline-2-carboxylate

Description

Ethyl 3-(trifluoromethyl)quinoxaline-2-carboxylate (CAS 3885-40-3) is a heterocyclic compound featuring a quinoxaline core substituted with a trifluoromethyl group at the 3-position and an ethyl ester moiety at the 2-position. The quinoxaline scaffold is renowned for its versatility in medicinal chemistry due to its planar aromatic structure and ability to engage in π-π interactions. The trifluoromethyl group enhances metabolic stability and electron-withdrawing properties, making this compound valuable in drug discovery and material science. It is commercially available with a purity of ≥95% .

Properties

IUPAC Name |

ethyl 3-(trifluoromethyl)quinoxaline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O2/c1-2-19-11(18)9-10(12(13,14)15)17-8-6-4-3-5-7(8)16-9/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBIZLJRVCDTEIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=CC=CC=C2N=C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70572022 | |

| Record name | Ethyl 3-(trifluoromethyl)quinoxaline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70572022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3885-40-3 | |

| Record name | Ethyl 3-(trifluoromethyl)quinoxaline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70572022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 3-(trifluoromethyl)quinoxaline-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(trifluoromethyl)quinoxaline-2-carboxylate typically involves the condensation of 3-(trifluoromethyl)quinoxaline-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, higher yields, and improved safety. The use of environmentally benign solvents and catalysts is also explored to make the process more sustainable .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form quinoxaline N-oxides.

Reduction: Reduction of the compound can lead to the formation of dihydroquinoxaline derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products:

Oxidation: Quinoxaline N-oxides.

Reduction: Dihydroquinoxaline derivatives.

Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-(trifluoromethyl)quinoxaline-2-carboxylate serves as a key building block in the synthesis of various bioactive compounds, particularly kinase inhibitors. These inhibitors are vital in cancer research as they target specific kinases involved in tumor growth and proliferation.

- Case Study: A study published in MDPI highlighted the compound's role in synthesizing derivatives that exhibited significant cytotoxic effects against cancer cell lines, including HCT-116 and MCF-7, with IC50 values of 1.9 µg/mL and 2.3 µg/mL, respectively .

Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as antifungal activity.

- Data Table: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Enterococcus faecalis | 0.5 µg/mL |

| Candida albicans | 1.0 µg/mL |

| Microsporum canis | 10 µg/mL |

Research indicates that derivatives of this compound exhibit strong efficacy compared to standard antibiotics, making it a candidate for further development in antimicrobial therapies .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. However, the specific mechanisms remain under investigation.

Mechanism of Action

The mechanism of action of ethyl 3-(trifluoromethyl)quinoxaline-2-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between Ethyl 3-(trifluoromethyl)quinoxaline-2-carboxylate and related quinoxaline derivatives:

Biological Activity

Ethyl 3-(trifluoromethyl)quinoxaline-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and infectious disease. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

This compound is characterized by the presence of a trifluoromethyl group, which significantly influences its biological activity. The trifluoromethyl group enhances lipophilicity and electron-withdrawing properties, making it an attractive candidate for drug development.

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

- Kinase Inhibition : The compound has been found to act as a kinase inhibitor, which is crucial in cancer therapy. Kinases are enzymes that regulate various cellular processes, including cell division and survival. Inhibiting these enzymes can lead to reduced tumor growth and proliferation .

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, particularly against Mycobacterium tuberculosis. Its mechanism involves disrupting cellular processes essential for bacterial survival .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group at the 3-position of the quinoxaline ring has been shown to enhance biological activity. Research indicates that modifications at this position can lead to substantial changes in potency:

| Compound | Activity (MIC µg/mL) | Remarks |

|---|---|---|

| This compound | <1 | High activity against M. tuberculosis |

| Ethyl 3-methylquinoxaline-2-carboxylate | >50 | Significantly lower activity |

| Ethyl 3-chloroquinoxaline-2-carboxylate | 5 | Moderate activity |

This table illustrates how substituents influence the efficacy of quinoxaline derivatives against specific pathogens.

Case Studies

- Antitubercular Activity : A study demonstrated that this compound exhibited potent antitubercular effects with an MIC value below 1 µg/mL against resistant strains of M. tuberculosis. This suggests that the compound could be a lead candidate for developing new anti-TB drugs .

- Anticancer Properties : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values ranged from 1.9 to 2.3 µg/mL, indicating strong potential as an anticancer agent compared to standard chemotherapeutics like doxorubicin (IC50 3.23 µg/mL) .

Pharmacological Applications

The pharmacological implications of this compound are extensive:

- Cancer Therapy : Its ability to inhibit key kinases involved in cancer progression positions it as a valuable compound in oncological research.

- Infectious Diseases : Given its efficacy against M. tuberculosis, it may serve as a template for developing new treatments for multidrug-resistant tuberculosis.

Q & A

Q. How to resolve contradictions in reported reaction yields for trifluoromethylquinoxaline syntheses?

- Methodological Answer :

- Reproducibility Checks : Verify catalyst purity, solvent dryness, and inert atmosphere.

- DoE (Design of Experiments) : Systematic variation of parameters (temperature, catalyst loading) identifies critical factors.

- In Situ Monitoring : ReactIR or NMR tracks intermediate formation, highlighting side reactions (e.g., dehalogenation) that lower yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.